N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide
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Overview
Description
N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with most transition metal ions. This particular compound is characterized by the presence of a methoxynaphthalene group and a nitrobenzene sulfonohydrazide moiety, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It may be explored for its pharmacological properties, including potential enzyme inhibition and therapeutic effects.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may influence its biological activity. The specific pathways involved depend on the nature of the target and the context of its application .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones with different substituents on the aromatic rings. For example:
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications. The uniqueness of N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-4-METHYL-3-NITROBENZENE-1-SULFONOHYDRAZIDE lies in its specific combination of methoxynaphthalene and nitrobenzene sulfonohydrazide moieties, which contribute to its distinct chemical behavior .
Properties
Molecular Formula |
C19H17N3O5S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H17N3O5S/c1-13-7-9-15(11-18(13)22(23)24)28(25,26)21-20-12-17-16-6-4-3-5-14(16)8-10-19(17)27-2/h3-12,21H,1-2H3/b20-12+ |
InChI Key |
SHZYKLDLYJZBPM-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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